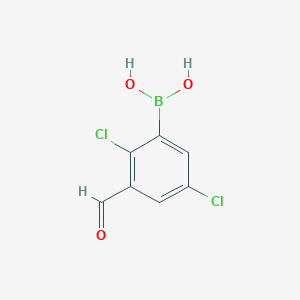

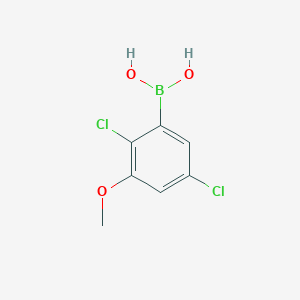

(2,5-Dichloro-3-formylphenyl)boronic acid

説明

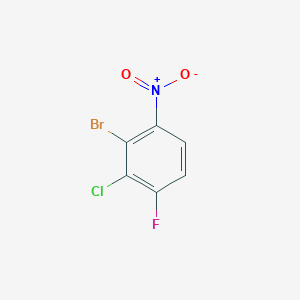

“(2,5-Dichloro-3-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It is a type of organoboron compound, which are often used as reagents in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One common method for synthesizing boronic acids involves the Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction . This reaction uses a palladium catalyst and an organoboron reagent, which could potentially be “this compound” or a similar compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (a six-membered carbon ring) with two chlorine atoms, a formyl group (a carbon double-bonded to an oxygen), and a boronic acid group attached .Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon–carbon bonds, a key step in many organic syntheses .科学的研究の応用

Organic Synthesis and Cross-Coupling Reactions

(2,5-Dichloro-3-formylphenyl)boronic acid plays a significant role in organic synthesis, particularly in Suzuki cross-coupling reactions. This boronic acid derivative is utilized as a crucial intermediate for the synthesis of complex organic molecules. The ability of boronic acids to undergo cross-coupling reactions with various aryl halides under palladium catalysis is invaluable, leading to the creation of biphenyls and other polyaromatic hydrocarbons. Such reactions are fundamental in the development of pharmaceuticals, agrochemicals, and organic materials (E. Tyrrell & P. Brookes, 2003; Ayesha Malik et al., 2020).

Macrocyclic and Molecular Recognition

Boronic acids are instrumental in the synthesis of macrocyclic compounds and molecular receptors. Through multicomponent reactions involving this compound, cyclic boronate esters with diverse ring sizes have been synthesized. These macrocycles exhibit the ability to act as molecular receptors, offering potential applications in catalysis, sensor development, and material science. The incorporation of boronic acids into these structures enables the selective binding of Lewis bases, showcasing the versatility of boronic acids in creating functional molecular systems (Norma A. Celis et al., 2014).

Sensing Applications

The unique reactivity of boronic acids with diols and Lewis bases makes this compound a candidate for developing advanced sensing materials. Boronic acids form reversible covalent bonds with diols, enabling the construction of glucose sensors and other diagnostic tools that respond to biological analytes. This property is crucial for the development of non-invasive monitoring systems for diabetes and other conditions where the detection of sugars and similar molecules is required. Research into boronic acid-based electrochemical sensors further highlights the potential of boronic acids in health diagnostics, emphasizing their role in the future of medical technology (Karel Lacina et al., 2014; Meng Li et al., 2015).

作用機序

In Suzuki–Miyaura coupling reactions, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group (such as a boronic acid) is transferred from boron to palladium .

将来の方向性

特性

IUPAC Name |

(2,5-dichloro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZUARCIXQUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C=O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3302823.png)

![N-{3'-acetyl-5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302837.png)

![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)

![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)

![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)

![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)